Dimethyl 2,2'-thiobisacetate

Description

Properties

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUQLLPRRJVUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166787 | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16002-29-2 | |

| Record name | 1,1′-Dimethyl 2,2′-thiobis[acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16002-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Dimethyl 2,2'-Thiobisacetate

CAS Number: 16002-29-2

An Essential Tool for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2,2'-thiobisacetate, a versatile chemical compound with applications in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

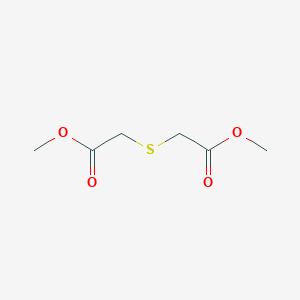

Dimethyl 2,2'-thiobisacetate, also known by synonyms such as Dimethyl thiodiacetate and Dimethyl thiodiglycolate, is a diester with the molecular formula C₆H₁₀O₄S.[1] Its chemical structure features a central sulfur atom bridging two acetate methyl ester groups. This structure imparts specific reactivity and properties that are valuable in chemical synthesis and biological applications.

A comprehensive summary of its quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 16002-29-2 | [1][2] |

| Molecular Formula | C₆H₁₀O₄S | [1] |

| Molecular Weight | 178.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.199 g/cm³ | [1] |

| Melting Point | Not available | |

| Boiling Point | 130 °C at 15 Torr | |

| Flash Point | 95 °C | [1] |

| Solubility | Soluble in organic solvents | |

| Refractive Index | 1.469 | [1] |

Synthesis of Dimethyl 2,2'-Thiobisacetate

A robust and efficient method for the synthesis of Dimethyl 2,2'-thiobisacetate involves a two-step process, as detailed in Japanese Patent JP2008303173A.[3] This procedure is particularly advantageous for industrial-scale production due to its use of readily available starting materials and efficient reaction conditions.

Experimental Protocol

Step 1: Synthesis of Thiodiglycolic Acid

-

In a suitable reaction vessel, chloroacetic acid is reacted with sodium sulfide in the presence of a base.

-

The reaction mixture is then neutralized with an acid to precipitate thiodiglycolic acid.

-

The resulting thiodiglycolic acid is isolated and purified.

Step 2: Esterification of Thiodiglycolic Acid

-

The synthesized thiodiglycolic acid is dissolved in methanol.

-

A dehydrating agent, such as anhydrous calcium chloride, is added to the mixture. An acid catalyst may also be employed to enhance the reaction rate.

-

The mixture is heated to drive the esterification reaction to completion, yielding Dimethyl 2,2'-thiobisacetate.

-

The final product is purified by distillation.

The overall synthesis workflow is depicted in the following diagram:

Applications in Scientific Research and Drug Development

Dimethyl 2,2'-thiobisacetate serves as a valuable building block and reagent in several areas of chemical and biological research.

Chemical Synthesis

Due to its bifunctional nature, Dimethyl 2,2'-thiobisacetate is a useful intermediate in the synthesis of more complex molecules. The ester groups can be hydrolyzed to the corresponding carboxylic acids or converted to other functional groups, while the central thioether can be oxidized to a sulfoxide or sulfone, providing a scaffold for diverse chemical transformations. It is used in the manufacturing of polysulfides, dyes, and other pharmaceutical intermediates.

Crosslinking Agent

The structure of Dimethyl 2,2'-thiobisacetate makes it a potential homobifunctional crosslinking agent. Although specific detailed protocols for its use in biological crosslinking are not widely published, its reactivity suggests it could be used to link molecules containing suitable nucleophiles. The general principle of using such a molecule for crosslinking is illustrated below.

Role in Drug Development

While initial suggestions pointed towards a potential role as a tyrosine kinase inhibitor, extensive, publicly available research to substantiate this specific mechanism of action is limited. However, its application as an intermediate in the synthesis of pharmaceutical compounds remains a key area of interest for drug development professionals. The thioether and ester functionalities provide a versatile platform for the construction of novel drug candidates.

Analytical Methods

The purity and concentration of Dimethyl 2,2'-thiobisacetate can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV detection. A validated method for the quantification of similar organic compounds provides a strong basis for the analysis of this compound.

Validated HPLC-UV Method

A general protocol for the quantitative analysis of organic compounds, adaptable for Dimethyl 2,2'-thiobisacetate, is outlined below.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with an optional acid modifier like formic acid for improved peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a suitable wavelength (e.g., 210-230 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Sample Preparation:

-

Prepare a stock solution of Dimethyl 2,2'-thiobisacetate in a suitable solvent (e.g., acetonitrile).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare samples for analysis by dissolving them in the mobile phase or a compatible solvent.

-

Filter all solutions through a 0.45 µm filter before injection.

Safety and Handling

Dimethyl 2,2'-thiobisacetate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Dimethyl 2,2'-thiobisacetate is a chemical compound with a well-defined set of properties and a clear synthetic route. Its primary utility for researchers and drug development professionals lies in its role as a versatile chemical intermediate. While its direct biological activities require further investigation, its structural features make it a valuable tool in the synthesis of novel molecules with potential therapeutic applications. The analytical methods outlined in this guide provide a solid foundation for its quantification and quality control in a research and development setting.

References

An In-depth Technical Guide on the Physicochemical Properties of Dimethyl 2,2'-thiobisacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2,2'-thiobisacetate, a diester of thiodiglycolic acid, is a versatile organic compound with applications in various chemical and biological fields. This technical guide provides a comprehensive overview of its core physicochemical properties, including spectral and thermal characteristics. Detailed experimental protocols for the determination of these properties and the synthesis of the compound are presented. Furthermore, this guide explores the compound's role as a protein crosslinking agent and a potential tyrosine kinase inhibitor, providing visual representations of the underlying chemical and biological pathways.

Chemical Identity and Structure

Dimethyl 2,2'-thiobisacetate is systematically named methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate. It is also commonly known as dimethyl thiodiacetate or dimethyl 2,2'-sulfanediyldiacetate.

| Identifier | Value |

| IUPAC Name | methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate |

| Synonyms | Dimethyl thiodiacetate, Dimethyl 2,2'-sulfanediyldiacetate, Thiodiglycolic acid dimethyl ester |

| CAS Number | 16002-29-2 |

| Molecular Formula | C₆H₁₀O₄S |

| Molecular Weight | 178.21 g/mol |

| InChI Key | ZQUQLLPRRJVUES-UHFFFAOYSA-N |

| SMILES | COC(=O)CSCC(=O)OC |

Physicochemical Properties

The physicochemical properties of Dimethyl 2,2'-thiobisacetate are summarized in the table below, providing a comprehensive dataset for researchers.

| Property | Value | Reference |

| Melting Point | 223-225 °C | [1] |

| Boiling Point | 130 °C at 15 Torr | [1] |

| Density | 1.199 g/cm³ | [1] |

| Flash Point | 95 °C | [1] |

| Vapor Pressure | 0.0908 mmHg at 25 °C | [1] |

| Refractive Index | 1.469 | [1] |

| Solubility | Soluble in organic solvents. |

Spectral Data

Mass Spectrometry

The mass spectrum of Dimethyl 2,2'-thiobisacetate provides valuable information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of Dimethyl 2,2'-thiobisacetate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a suitable capillary column (e.g., a non-polar or semi-polar column) to separate the compound from any impurities. The oven temperature is programmed to ensure proper elution of the compound. The separated compound then enters the ion source of the mass spectrometer, where it is ionized by electron impact. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum:

The mass spectrum would be analyzed for the following key features:

-

Molecular Ion (M+) Peak: The peak corresponding to the intact molecule, which would confirm the molecular weight of 178.21 g/mol .

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of ester and thioether bonds. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the acyl group (CH₂COOCH₃). The presence of sulfur can also lead to specific fragmentation patterns.

Infrared (IR) Spectroscopy

The infrared spectrum of Dimethyl 2,2'-thiobisacetate would exhibit characteristic absorption bands corresponding to its functional groups.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of neat liquid Dimethyl 2,2'-thiobisacetate is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform or carbon tetrachloride) can be prepared and placed in a liquid cell. The sample is then placed in the beam of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1740 | C=O (Ester) | Stretch |

| ~1200 | C-O (Ester) | Stretch |

| ~2950, ~2850 | C-H (Alkyl) | Stretch |

| ~600-700 | C-S (Thioether) | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of Dimethyl 2,2'-thiobisacetate.

Experimental Protocol: NMR Spectroscopy

A small amount of Dimethyl 2,2'-thiobisacetate is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Due to the symmetrical nature of the molecule, two signals are expected in the ¹H NMR spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Singlet | 6H | -OCH₃ |

| ~3.3 | Singlet | 4H | -S-CH₂- |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Three signals are expected in the ¹³C NMR spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Ester) |

| ~52 | -OCH₃ |

| ~34 | -S-CH₂- |

Synthesis of Dimethyl 2,2'-thiobisacetate

A common method for the synthesis of Dimethyl 2,2'-thiobisacetate is the esterification of thiodiglycolic acid with methanol, catalyzed by an acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiodiglycolic acid and an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

References

An In-depth Technical Guide to the Molecular Structure of Dimethyl 2,2'-thiobisacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of Dimethyl 2,2'-thiobisacetate (DMTBA). The information is compiled and presented to support research and development activities in the chemical and pharmaceutical sciences.

Molecular Identity and Structure

Dimethyl 2,2'-thiobisacetate, also known as dimethyl thiodiacetate, is an organic compound classified as a diester.[1] Its structure features a central sulfur atom bridging two acetate groups, with each carboxylic acid function esterified with a methyl group.[2] The molecule is achiral and does not possess any stereocenters.[3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate[4][5] |

| CAS Number | 16002-29-2[1][6][7][8] |

| Molecular Formula | C₆H₁₀O₄S[1][2][3][6][7] |

| Molecular Weight | 178.21 g/mol [1][3][4] |

| InChI | InChI=1S/C6H10O4S/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3[2][3][7] |

| InChIKey | ZQUQLLPRRJVUES-UHFFFAOYSA-N[2][3][6] |

| SMILES | C(SCC(OC)=O)C(OC)=O[2][3] |

| Synonyms | Dimethyl 2,2'-sulfanediyldiacetate, Dimethyl thiodiacetate, Dimethyl thiodiglycolate, Acetic acid, 2,2'-thiobis-, dimethyl ester[1][2][6][7] |

Molecular Visualization

The two-dimensional structure of Dimethyl 2,2'-thiobisacetate illustrates the connectivity of the atoms. The central thioether linkage is flanked by two identical methyl acetate moieties.

Physicochemical Properties

Dimethyl 2,2'-thiobisacetate is typically a colorless to pale yellow liquid with a distinct, pungent odor.[1][2] It is soluble in organic solvents such as alcohols and ethers.[1]

Quantitative Physicochemical Data

| Property | Value |

| Density | 1.199 ± 0.06 g/cm³[1][7][9] |

| Melting Point | 223-225 °C[1][7][9] |

| Boiling Point | 130 °C at 15 Torr[1][9] |

| Flash Point | 95 °C[1][7][9] |

| Vapor Pressure | 0.0908 mmHg at 25 °C[1][7][9] |

| Refractive Index | 1.469[1][7][9] |

| LogP | 0.563[6] |

Experimental Data and Protocols

Spectroscopic Data

Mass spectrometry data for Dimethyl 2,2'-thiobisacetate is available. In Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), characteristic fragment ions are observed at m/z values of 146, 119, 118, 74, and 43.[4]

Synthesis Protocols

A common method for the preparation of Dimethyl 2,2'-thiobisacetate involves the reaction of dimethyl sulfoxide with a chloroacetate ester.[1]

Protocol: Synthesis via Dimethyl Sulfoxide and Ethyl Chloroacetate [1]

-

Reaction Step 1: Dimethyl sulfoxide (DMSO) is reacted with ethyl chloroacetate. This step produces an intermediate, methyl chlorodimethylsulfoxide acetate.

-

Reaction Step 2: The intermediate from the first step is then reacted with sodium sulfide.

-

Product Formation: This second reaction yields the final product, Dimethyl 2,2'-thiobisacetate.

-

Alternative Method: A direct reaction between dimethyl sulfoxide and ethyl chloroacetate can also be employed for its synthesis.[1]

Note: This is a generalized protocol based on available literature. Specific reaction conditions, such as temperature, solvent, and reaction times, would need to be optimized for a laboratory setting.

Chemical Reactivity

As an ester, Dimethyl 2,2'-thiobisacetate can undergo hydrolysis in the presence of water.[2] This reaction would lead to the formation of thiodiglycolic acid and methanol.[2] The thioether bridge imparts unique reactivity, allowing the molecule to participate in various chemical reactions, including nucleophilic substitutions and redox reactions.[2]

Relevance in Research and Drug Development

Dimethyl 2,2'-thiobisacetate serves as a versatile intermediate in organic synthesis.[2] Its applications extend to the manufacture of polysulfide compounds, dyes, and pharmaceutical intermediates.[1]

In the context of drug development, molecules containing thioether and ester functionalities are of significant interest. Thioamides, which are related sulfur-containing functional groups, have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[10] While Dimethyl 2,2'-thiobisacetate itself is not a therapeutic agent, its structure provides a scaffold that can be modified to create novel drug candidates.

Furthermore, it has been described as a chemical crosslinking agent that reacts with the thiol group of proteins and peptides.[11] This property makes it a useful tool in proteomics and for studying protein structure and function. One specific application mentioned is its use as a diagnostic reagent for neurodegenerative diseases, where it is reported to bind to nitrogen atoms in tyrosine residues, inhibiting tyrosine kinase activity.[11]

Logical Workflow for Application in Synthesis

The following diagram illustrates a generalized workflow for utilizing Dimethyl 2,2'-thiobisacetate as a building block in chemical synthesis.

Safety and Handling

Dimethyl 2,2'-thiobisacetate is a flammable liquid and should be kept away from open flames and high temperatures.[1] It may be irritating to the skin and eyes, and appropriate personal protective equipment should be used during handling.[2] Operations should be carried out in a well-ventilated area.[1] The compound is sensitive to water and oxygen and should be stored in a sealed container.[1] In case of contact, the affected area should be rinsed immediately with water, and medical advice should be sought.[1]

References

- 1. chembk.com [chembk.com]

- 2. CAS 16002-29-2: 1,1′-Dimethyl 2,2′-thiobis[acetate] [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1,1'-Dimethyl 2,2'-thiobis(acetate) | C6H10O4S | CID 85233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS No.16002-29-2,dimethyl 2,2'-thiobisacetate Suppliers [lookchem.com]

- 6. Dimethyl 2,2’-thiobisacetate | SIELC Technologies [sielc.com]

- 7. Dimethyl 2 Manufacturer,Dimethyl 2 Supplier and Exporter from Mumbai India [moltuslab.com]

- 8. 16002-29-2 | CAS DataBase [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimethyl 2,2'-thiodiacetate | CymitQuimica [cymitquimica.com]

Synthesis of Dimethyl 2,2'-Thiobisacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2,2'-thiobisacetate, a versatile chemical intermediate, finds applications in various fields, including the synthesis of pharmaceuticals and specialty polymers. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation. Detailed experimental protocols, comparative data on reaction parameters, and visualizations of the synthetic pathways are presented to aid researchers in the efficient and optimized synthesis of this compound.

Introduction

Dimethyl 2,2'-thiobisacetate, also known as dimethyl thiodiglycolate, is a diester with the chemical formula S(CH₂COOCH₃)₂. Its structure, featuring a central sulfur atom bridging two methyl acetate units, imparts unique chemical properties that make it a valuable building block in organic synthesis. This guide explores the two predominant methods for its synthesis: a direct, one-step reaction and a two-step approach involving the formation and subsequent esterification of thiodiglycolic acid.

Synthetic Routes

There are two primary, well-established routes for the synthesis of Dimethyl 2,2'-thiobisacetate.

Route 1: Direct Synthesis from Methyl Chloroacetate and a Sulfide Source

This method involves the direct reaction of two equivalents of methyl chloroacetate with a sulfide source, most commonly sodium sulfide. This is a nucleophilic substitution reaction where the sulfide ion displaces the chloride ions from two molecules of methyl chloroacetate.

Route 2: Two-Step Synthesis via Thiodiglycolic Acid

This approach first involves the synthesis of thiodiglycolic acid, which is then esterified in a second step to yield the final product.

-

Step 1: Synthesis of Thiodiglycolic Acid: Thiodiglycolic acid is typically prepared by reacting chloroacetic acid with a sulfide source, such as sodium sulfide or sodium hydrosulfide.

-

Step 2: Esterification of Thiodiglycolic Acid: The synthesized thiodiglycolic acid is then subjected to Fischer esterification with methanol, typically in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid, to produce Dimethyl 2,2'-thiobisacetate.

Comparative Data of Synthetic Routes

The choice of synthetic route can depend on factors such as starting material availability, desired purity, and reaction scale. The following tables summarize key quantitative data for the different synthetic approaches.

Table 1: Synthesis of Thiodiglycolic Acid (Precursor for Route 2)

| Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Chloroacetic Acid | Sodium Sulfide | Water | 100 | 2-3 | >90 | Not Specified | Patent Data |

| Chloroacetic Acid | Sodium Hydrosulfide | Water | 20-35 | 1.5 | >90 | >99 | Patent Data |

Table 2: Synthesis of Dimethyl 2,2'-thiobisacetate

| Synthetic Route | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Route 1 (Direct) | Methyl Chloroacetate | Sodium Sulfide | Water/Alcohol | Reflux | Not Specified | 60-70 | [1] |

| Route 2 (Two-Step) | Thiodiglycolic Acid, Methanol | Sulfuric Acid | Methanol (excess) | Reflux (60-70) | 1-10 | Typically High | [2] |

| Route 2 (Two-Step) | Thiodiglycolic Acid, Methanol | p-Toluenesulfonic Acid | Toluene | Reflux (110) | 1-10 | Typically High | [2] |

Experimental Protocols

Route 1: Direct Synthesis from Methyl Chloroacetate and Sodium Sulfide

Materials:

-

Methyl chloroacetate

-

Sodium sulfide (anhydrous or hydrated)

-

Solvent (e.g., water, ethanol, or a mixture)

Procedure:

-

Dissolve sodium sulfide in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add methyl chloroacetate to the stirred sodium sulfide solution. The molar ratio of methyl chloroacetate to sodium sulfide should be approximately 2:1.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a workup procedure which may involve extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain Dimethyl 2,2'-thiobisacetate.

Route 2: Two-Step Synthesis

Step 2a: Synthesis of Thiodiglycolic Acid from Chloroacetic Acid and Sodium Sulfide

Materials:

-

Chloroacetic acid

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask, dissolve sodium sulfide nonahydrate in water.

-

In a separate beaker, dissolve chloroacetic acid in water.

-

Slowly add the chloroacetic acid solution to the stirred sodium sulfide solution. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture at 100°C for 2-3 hours.

-

Cool the reaction mixture in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic.

-

The thiodiglycolic acid will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude thiodiglycolic acid can be purified by recrystallization from water.

Step 2b: Esterification of Thiodiglycolic Acid with Methanol (Fischer Esterification)

Materials:

-

Thiodiglycolic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

To a round-bottom flask containing thiodiglycolic acid, add an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 60-70°C for methanol) for 1-10 hours.[2] The reaction can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude Dimethyl 2,2'-thiobisacetate.

-

Purify the product by vacuum distillation.

Visualizations

Diagram 1: Synthesis Routes for Dimethyl 2,2'-thiobisacetate

Caption: Overview of the two primary synthetic routes to Dimethyl 2,2'-thiobisacetate.

Diagram 2: Experimental Workflow for Two-Step Synthesis (Route 2)

Caption: Step-by-step experimental workflow for the two-step synthesis of Dimethyl 2,2'-thiobisacetate.

Conclusion

This technical guide has detailed the primary synthetic routes for Dimethyl 2,2'-thiobisacetate, providing both a direct one-step method and a two-step approach via thiodiglycolic acid. The choice between these routes will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The provided experimental protocols and comparative data serve as a valuable resource for the successful synthesis of this important chemical intermediate. Further optimization of the direct synthesis route could be a subject of future research to improve its efficiency and make it more competitive with the two-step process.

References

A Technical Guide to the Solubility of Dimethyl 2,2'-thiobisacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Dimethyl 2,2'-thiobisacetate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility, a general experimental protocol for its quantitative determination, and a visualization of its synthesis pathway.

Introduction to Dimethyl 2,2'-thiobisacetate

Dimethyl 2,2'-thiobisacetate (CAS No. 16002-29-2) is an organosulfur compound with the chemical formula C6H10O4S.[1][2] It exists as a colorless to pale yellow liquid and is noted for its utility in various chemical syntheses.[2][3] Its properties as a diester and a thioether make it a subject of interest in fields such as polymer chemistry and as an intermediate in the synthesis of more complex molecules. In the context of drug development, understanding the solubility of such intermediates is crucial for process chemistry and formulation development.

Solubility Profile of Dimethyl 2,2'-thiobisacetate

| Solvent | Qualitative Solubility |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[3] |

| Ethers (e.g., Diethyl ether) | Soluble[3] |

| Water | Insoluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a gravimetric method can be employed. This method is a reliable technique for determining the solubility of a liquid in a liquid and involves measuring the mass of the solute that can dissolve in a given mass or volume of a solvent at a specific temperature.

Principle

A saturated solution of Dimethyl 2,2'-thiobisacetate in the solvent of interest is prepared at a constant temperature. A known volume of the saturated solution is then taken, and the solvent is evaporated, leaving behind the non-volatile solute. The mass of the remaining solute is measured, and the solubility is calculated.

Materials and Apparatus

-

Dimethyl 2,2'-thiobisacetate (high purity)

-

Solvent of interest (e.g., Methanol, Ethanol, Diethyl ether, Water)

-

Constant temperature bath (e.g., water bath or incubator)

-

Volumetric flasks and pipettes

-

Glass vials or beakers with airtight seals

-

Analytical balance (accurate to at least 0.1 mg)

-

Oven or vacuum desiccator for solvent evaporation

-

Magnetic stirrer and stir bars

Procedure

-

Equilibration: Add an excess of Dimethyl 2,2'-thiobisacetate to a known volume of the solvent in a sealed glass vial.

-

Place the vial in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After the equilibration period, stop the stirring and allow the undissolved Dimethyl 2,2'-thiobisacetate to settle.

-

Sampling: Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Solvent Evaporation: Place the container with the sample in an oven at a temperature sufficient to evaporate the solvent without degrading the Dimethyl 2,2'-thiobisacetate. Alternatively, a rotary evaporator or a vacuum desiccator can be used for more gentle solvent removal.

-

Weighing: Once the solvent has completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption and then weigh it on the analytical balance.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of supernatant taken in mL) * 100

Considerations

-

The temperature must be carefully controlled throughout the experiment as solubility is temperature-dependent.

-

Ensure that no undissolved solute is transferred during the sampling step. Centrifugation can be used to aid separation if necessary.

-

The solvent evaporation step should be performed carefully to avoid any loss of the solute due to splattering.

Synthesis of Dimethyl 2,2'-thiobisacetate

Dimethyl 2,2'-thiobisacetate is typically synthesized via the esterification of thiodiglycolic acid with methanol. This reaction is often catalyzed by an acid.

Caption: Synthesis of Dimethyl 2,2'-thiobisacetate.

Conclusion

While quantitative solubility data for Dimethyl 2,2'-thiobisacetate remains elusive in readily available literature, its qualitative solubility in organic solvents is established. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for determination. The synthesis of this compound is a straightforward esterification process, as illustrated in the workflow diagram. Further research into the quantitative solubility of Dimethyl 2,2'-thiobisacetate in a range of solvents and at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

A Technical Guide to Dimethyl 2,2'-thiobisacetate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Dimethyl 2,2'-thiobisacetate, a versatile organosulfur compound with potential applications in various scientific and industrial fields, including pharmaceutical development. This document details its chemical and physical properties, commercial suppliers, synthesis protocols, and potential biological activities, offering a valuable resource for researchers and developers.

Core Chemical and Physical Properties

Dimethyl 2,2'-thiobisacetate, also known as dimethyl thiodiglycolate, is a diester with the molecular formula C6H10O4S. It is a colorless to pale yellow liquid with a distinct odor.[1][2] The presence of a central sulfur atom and two ester functionalities imparts unique reactivity, making it a subject of interest for chemical synthesis and potential biological applications.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of Dimethyl 2,2'-thiobisacetate, compiled from various commercial and database sources.

| Property | Value | Source |

| CAS Number | 16002-29-2 | [1][3][4] |

| Molecular Formula | C6H10O4S | [1][5] |

| Molecular Weight | 178.21 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 224.5°C at 760 mmHg; 130°C at 15 Torr | [1][3] |

| Density | ~1.199 g/cm³ | [1] |

| Refractive Index | ~1.469 | [1] |

| Flash Point | 95°C | [1] |

| Solubility | Soluble in organic solvents | [2] |

Commercial Availability

Dimethyl 2,2'-thiobisacetate is available from a range of commercial chemical suppliers. The purity levels and available quantities may vary between suppliers. Researchers should request a certificate of analysis to confirm the specifications of the product.

Major Commercial Suppliers

| Supplier | Noted Purity/Grade | Country of Origin (if specified) |

| Moltus Research Laboratories | Not specified | India[1] |

| LookChem | Varies by listing | China[4] |

| ChemBK | Not specified | Not specified[2] |

| Key Organics | >97% | Not specified[4] |

| CymitQuimica | Not specified | Not specified |

| Amitychem | Industrial Grade/98.50% | China |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Industrial Grade | China |

| Alfa Aesar | Not specified | Not specified |

| TCI Chemicals | Not specified | Not specified |

| Sigma-Aldrich | Not specified | Not specified |

Synthesis and Experimental Protocols

While several methods for the synthesis of thiodiglycolates exist, a common approach involves the reaction of a thioglycolate precursor with a haloacetate. The following protocol is adapted from established synthetic methodologies for related compounds.

Experimental Protocol: Synthesis of Dimethyl 2,2'-thiobisacetate

This protocol describes a two-step process for the synthesis of Dimethyl 2,2'-thiobisacetate, starting from chloroacetic acid and sodium sulfide.

Step 1: Synthesis of Thiodiglycolic Acid

-

In a well-ventilated fume hood, dissolve sodium sulfide in water.

-

Slowly add a solution of chloroacetic acid to the sodium sulfide solution while maintaining the temperature below a specified limit with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the thiodiglycolic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of Thiodiglycolic Acid

-

Suspend the dried thiodiglycolic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dimethyl 2,2'-thiobisacetate.

-

Purify the crude product by vacuum distillation.

Experimental Workflow: Synthesis and Purification

Caption: A simplified workflow for the synthesis and purification of Dimethyl 2,2'-thiobisacetate.

Potential Biological Activity and Applications

While direct studies on the biological activity of Dimethyl 2,2'-thiobisacetate are limited, the activities of its parent compound, thiodiglycolic acid, and related dialkyl thiodiacetates provide insights into its potential applications in drug discovery and development.

Inhibition of Tyrosine Kinases

One report suggests that Dimethyl 2,2'-thiodiacetate can act as a chemical crosslinking agent that reacts with the thiol group of proteins and peptides. It has been proposed that it binds to nitrogen atoms in the amino acid tyrosine, forming an alkylthio-tyrosine complex that inhibits the activity of tyrosine kinase enzymes.[6] This inhibition could lead to a reduction in the synthesis of proteins containing tyrosine residues.[6] Tyrosine kinases are critical components of many signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is implicated in various diseases, including cancer.

Hypothetical Signaling Pathway: Tyrosine Kinase Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of Dimethyl 2,2'-thiobisacetate on tyrosine kinase activity.

Effects on Fatty Acid Metabolism

Studies on thioglycolate-elicited macrophages have shown alterations in the incorporation and oxidation of fatty acids.[7] Specifically, thioglycolate treatment led to a reduction in the incorporation of linoleic, palmitic, and arachidonic acids, while increasing the oxidation of arachidonic acid.[7] These findings suggest that compounds like Dimethyl 2,2'-thiobisacetate could potentially modulate lipid metabolism in immune cells, an area of significant interest in the study of inflammation and metabolic diseases.

Safety Information

Dimethyl 2,2'-thiobisacetate should be handled with care in a laboratory setting. Based on available safety data for this and similar compounds, it is considered harmful if swallowed and may cause skin and eye irritation. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[8] For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Dimethyl 2,2'-thiobisacetate is a commercially available organosulfur compound with potential applications in chemical synthesis and as a modulator of biological pathways. Its synthesis from readily available starting materials is feasible, and its potential to inhibit tyrosine kinases and influence fatty acid metabolism warrants further investigation by researchers in drug discovery and development. This guide provides a foundational resource for scientists interested in exploring the properties and applications of this versatile molecule.

References

- 1. Dimethyl 2 Manufacturer,Dimethyl 2 Supplier and Exporter from Mumbai India [moltuslab.com]

- 2. chembk.com [chembk.com]

- 3. 16002-29-2 | CAS DataBase [m.chemicalbook.com]

- 4. keyorganics.net [keyorganics.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Dimethyl 2,2'-thiodiacetate | CymitQuimica [cymitquimica.com]

- 7. Thioglycolate-elicited rat macrophages exhibit alterations in incorporation and oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety and Handling of Dimethyl 2,2'-thiobisacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethyl 2,2'-thiobisacetate (CAS No. 16002-29-2), a thioether compound utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its properties and associated safety protocols is crucial for all personnel handling this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Dimethyl 2,2'-thiobisacetate is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | References |

| CAS Number | 16002-29-2 | [1][2] |

| Molecular Formula | C6H10O4S | [1][2] |

| Molecular Weight | 178.21 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Pungent | [4] |

| Boiling Point | 130 °C at 15 Torr | [4] |

| Melting Point | Not available | |

| Flash Point | 95 °C (203 °F) | [2] |

| Density | 1.199 g/cm³ | [2] |

| Solubility | Soluble in organic solvents. | [4] |

| Vapor Pressure | 0.0908 mmHg at 25 °C | [2] |

Toxicological Information and GHS Classification

| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram | References |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [5] | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [5] | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [5] | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | [5] | |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | [4] | |

| Flammable Liquids | H227: Combustible liquid | Warning | None | [4] |

Note: The absence of comprehensive toxicity data necessitates a conservative approach to handling, treating the substance as potentially harmful via all routes of exposure.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with Dimethyl 2,2'-thiobisacetate. The following procedures are based on general best practices for handling hazardous liquids and thioether compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being undertaken. However, as a minimum, the following should be worn:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A flame-retardant laboratory coat.

-

Respiratory Protection: In cases of poor ventilation or potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended.

Engineering Controls

-

All work with Dimethyl 2,2'-thiobisacetate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

-

An emergency eyewash station and safety shower must be readily accessible.

General Handling Procedures

-

Preparation: Before starting any work, ensure all necessary PPE is worn correctly and that the work area is clean and uncluttered. Review the Safety Data Sheet (SDS) for the most up-to-date information.

-

Dispensing:

-

Use a well-maintained and calibrated dispensing apparatus (e.g., pipette, syringe) to handle the liquid.

-

Avoid direct contact with the liquid and inhalation of vapors.

-

Keep containers of Dimethyl 2,2'-thiobisacetate tightly closed when not in use.

-

-

Heating:

-

Avoid heating the compound with an open flame. Use a heating mantle, water bath, or other controlled heating source.

-

Be aware of the flash point (95 °C) and ensure the temperature is kept well below this to prevent fire hazards.

-

-

Waste Disposal:

-

All waste materials contaminated with Dimethyl 2,2'-thiobisacetate must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Do not pour waste down the drain.

-

-

Decontamination:

-

Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A bleach solution can be effective for oxidizing residual thioethers.[7]

-

Storage

-

Store Dimethyl 2,2'-thiobisacetate in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]

-

Store separately from strong oxidizing agents, with which it is incompatible.

Emergency Procedures

First Aid Measures

The following diagram outlines the immediate first aid response for various exposure routes.

Caption: First aid procedures for Dimethyl 2,2'-thiobisacetate exposure.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The compound is combustible and may produce toxic sulfur oxides upon combustion. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Clean-up Procedure

The following workflow outlines the steps for managing a spill of Dimethyl 2,2'-thiobisacetate.

Caption: Workflow for cleaning up a Dimethyl 2,2'-thiobisacetate spill.

Conclusion

Dimethyl 2,2'-thiobisacetate is a valuable chemical for research and development but requires careful handling due to its hazardous properties. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can minimize the risks associated with its use. Always consult the most recent Safety Data Sheet before handling this compound and ensure all laboratory personnel are trained on these safety protocols.

References

- 1. media.hiscoinc.com [media.hiscoinc.com]

- 2. Dimethyl 2 Manufacturer,Dimethyl 2 Supplier and Exporter from Mumbai India [moltuslab.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 16002-29-2 | CAS DataBase [m.chemicalbook.com]

- 5. Dimethyl 2,2'-thiobisacetate | 16002-29-2 [sigmaaldrich.com]

- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 7. faculty.washington.edu [faculty.washington.edu]

Dimethyl 2,2'-Thiobisacetate: A Comprehensive Technical Review for Drug Development Professionals

Introduction

Dimethyl 2,2'-thiobisacetate, also known as dimethyl thiodiglycolate, is an organosulfur compound with the chemical formula C6H10O4S. It is a diester featuring a central sulfide linkage between two acetate methyl ester groups. This bifunctional nature makes it a versatile building block in organic synthesis, with potential applications in the development of novel therapeutic agents and as a linker in drug conjugates. This technical guide provides a comprehensive review of the available scientific and technical data on Dimethyl 2,2'-thiobisacetate, focusing on its synthesis, chemical properties, and potential applications in drug discovery and development. All quantitative data has been summarized in structured tables, and detailed experimental protocols for its synthesis are provided.

Chemical and Physical Properties

Dimethyl 2,2'-thiobisacetate is a colorless to pale yellow liquid with a distinct odor. It is soluble in organic solvents and exhibits moderate stability under standard conditions. The presence of the thioether linkage and two ester functionalities imparts unique reactivity to the molecule, making it amenable to a variety of chemical transformations.

Table 1: Physicochemical Properties of Dimethyl 2,2'-Thiobisacetate

| Property | Value | Reference |

| Molecular Formula | C6H10O4S | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| CAS Number | 16002-29-2 | [1] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Purity | ≥98% | [1] |

| Storage Temperature | Ambient | [1] |

| InChI Code | 1S/C6H10O4S/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 | [1] |

| InChI Key | ZQUQLLPRRJVUES-UHFFFAOYSA-N | [1] |

Synthesis of Dimethyl 2,2'-Thiobisacetate

The synthesis of Dimethyl 2,2'-thiobisacetate can be achieved through the reaction of a thiolate source with a suitable electrophile. A common method involves the reaction of sodium sulfide with methyl chloroacetate.[2]

Experimental Protocol: Synthesis via Sodium Sulfide and Methyl Chloroacetate

This protocol is based on the general principles of nucleophilic substitution reactions for the formation of thioethers.

Materials:

-

Sodium sulfide (Na2S)

-

Methyl chloroacetate (ClCH2COOCH3)

-

Anhydrous methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of sodium sulfide (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Methyl chloroacetate (2.2 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at that temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude Dimethyl 2,2'-thiobisacetate can be purified by vacuum distillation to afford a colorless to pale yellow liquid.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for Dimethyl 2,2'-Thiobisacetate

| Spectroscopy | Predicted Features |

| ¹H NMR | Singlet around 3.7 ppm (6H, 2 x -OCH₃)Singlet around 3.3 ppm (4H, 2 x -S-CH₂-) |

| ¹³C NMR | Signal around 170 ppm (2C, 2 x C=O)Signal around 52 ppm (2C, 2 x -OCH₃)Signal around 35 ppm (2C, 2 x -S-CH₂-) |

| IR (Infrared) | Strong absorption around 1740 cm⁻¹ (C=O stretch of ester)Absorption around 2950 cm⁻¹ (C-H stretch of alkyl groups)Absorption around 1200 cm⁻¹ (C-O stretch of ester) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 178Fragment ion at m/z = 119 (loss of -COOCH₃)Fragment ion at m/z = 89 (loss of -CH₂COOCH₃)Fragment ion at m/z = 59 (-COOCH₃) |

Applications in Drug Development

The bifunctional nature of Dimethyl 2,2'-thiobisacetate makes it a promising candidate for various applications in drug discovery and development.

Building Block for Heterocyclic Synthesis

The two ester groups can be readily modified or can participate in cyclization reactions to form a variety of heterocyclic scaffolds. Many nitrogen- and sulfur-containing heterocycles form the core of numerous approved drugs. Dimethyl 2,2'-thiobisacetate could serve as a starting material for the synthesis of novel thiazine, thiadiazole, or other sulfur-containing heterocyclic derivatives with potential biological activity.

Linker for Antibody-Drug Conjugates (ADCs)

The central thioether linkage provides a stable connection, while the ester groups can be hydrolyzed to carboxylic acids, which can then be coupled to antibodies or cytotoxic payloads. The length and flexibility of the thiobisacetate backbone could be advantageous in optimizing the pharmacokinetic and pharmacodynamic properties of ADCs.

Precursor for Bioactive Molecules

Thioether-containing compounds have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties. The modification of the ester functionalities of Dimethyl 2,2'-thiobisacetate with various bioactive moieties could lead to the discovery of new drug candidates.

Hypothetical Screening and Signaling Pathway

Given the potential of Dimethyl 2,2'-thiobisacetate as a scaffold for novel therapeutics, a logical next step would be to synthesize a library of derivatives and screen them for biological activity. A hypothetical workflow and a potential signaling pathway that could be targeted are illustrated below.

Conclusion

Dimethyl 2,2'-thiobisacetate is a readily accessible and versatile chemical entity with significant potential in drug discovery and development. Its bifunctional nature allows for its use as a scaffold for the synthesis of novel heterocyclic compounds and as a linker in the construction of antibody-drug conjugates. While direct biological data on the compound itself is limited in the public domain, its structural features suggest that its derivatives are worthy of investigation as potential therapeutic agents. Further research into the synthesis and biological evaluation of compounds derived from Dimethyl 2,2'-thiobisacetate is warranted to fully explore its potential in pharmaceutical applications.

References

An In-depth Technical Guide to Dimethyl 2,2'-thiodiacetate (CAS 16002-29-2)

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate

Introduction

Dimethyl 2,2'-thiodiacetate, registered under CAS number 16002-29-2, is a thioether compound featuring two methyl ester functionalities. While its direct applications in drug development and biological signaling are not extensively documented in publicly available scientific literature, its structure suggests potential utility as a chemical intermediate and a crosslinking agent. This guide provides a summary of its known chemical and physical properties, a general synthesis protocol, and an overview of its potential applications based on its chemical nature.

Chemical and Physical Properties

A compilation of the physicochemical data for Dimethyl 2,2'-thiodiacetate is presented below. This information is crucial for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Reference |

| CAS Number | 16002-29-2 | ChemScene |

| IUPAC Name | methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate | |

| Synonyms | Dimethyl 2,2'-thiobisacetate, Dimethyl thiodiglycolate | ChemScene |

| Molecular Formula | C₆H₁₀O₄S | ChemScene |

| Molecular Weight | 178.21 g/mol | ChemScene |

| Physical State | Liquid | Sigma-Aldrich |

| Storage Temperature | 4°C, stored under nitrogen | ChemScene |

| Purity | ≥98% | ChemScene |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | ChemScene |

| logP | 0.0656 | ChemScene |

| Hydrogen Bond Acceptors | 5 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 4 | ChemScene |

Experimental Protocols

General Synthesis of Dimethyl 2,2'-thiodiacetate

This protocol is a generalized procedure and may require optimization.

Materials:

-

Methyl thioglycolate

-

Methyl chloroacetate

-

A suitable base (e.g., sodium methoxide, potassium carbonate)

-

Anhydrous solvent (e.g., methanol, acetone)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl thioglycolate in the anhydrous solvent.

-

Add the base portion-wise to the solution at room temperature.

-

To this mixture, add methyl chloroacetate dropwise.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization: The structure and purity of the synthesized Dimethyl 2,2'-thiodiacetate can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the ester.

Applications and Potential Research Directions

Chemical Intermediate: Dimethyl 2,2'-thiodiacetate serves as a versatile building block in organic synthesis. The thioether linkage and the two ester groups provide multiple reaction sites for further chemical modifications, making it a candidate for the synthesis of more complex molecules, including heterocyclic compounds.

Crosslinking Agent: The structure of Dimethyl 2,2'-thiodiacetate lends itself to applications as a crosslinking agent.[1] The thioether and ester functionalities can react to form bridges between polymer chains, which can enhance the mechanical strength, thermal stability, and solvent resistance of materials.[1] This property is valuable in the formulation of specialized coatings, adhesives, and polymers.[1]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research on the specific biological activities of Dimethyl 2,2'-thiodiacetate. Consequently, no signaling pathways involving this compound have been elucidated. The absence of this data precludes the creation of the requested signaling pathway diagrams.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow from the synthesis of Dimethyl 2,2'-thiodiacetate to its potential applications as a chemical intermediate and a crosslinking agent.

Caption: A logical workflow from synthesis to potential applications.

Conclusion

Dimethyl 2,2'-thiodiacetate is a chemical compound with established physical and chemical properties. While its primary role appears to be in chemical synthesis as an intermediate and as a crosslinking agent in material science, its biological activities and potential roles in drug development remain unexplored. This guide provides the foundational chemical information for researchers interested in investigating the potential of this molecule in various scientific domains. Further research is warranted to uncover any latent biological functions and to expand its application landscape.

References

An In-depth Technical Guide to the Stability and Storage of Dimethyl 2,2'-thiobisacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for Dimethyl 2,2'-thiobisacetate (CAS No. 16002-29-2). Due to the limited availability of specific quantitative stability data in publicly accessible literature, this document combines information from safety data sheets (SDS), supplier technical sheets, and established principles of chemical stability testing. It is intended to serve as a practical resource for professionals working with this compound in research and development settings.

Chemical Properties and Intrinsic Stability

Dimethyl 2,2'-thiobisacetate, also known as dimethyl thiodiglycolate, is an organic compound with a sulfur-containing bridge linking two dimethyl acetate groups.[1] Its structure presents two ester functionalities and a thioether linkage, which are the primary determinants of its chemical reactivity and stability profile.

General chemical information is summarized in the table below:

| Property | Value |

| Molecular Formula | C₆H₁₀O₄S |

| Molecular Weight | 178.21 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Distinct/Pungent[1][3] |

| Solubility | Soluble in organic solvents[1][3] |

The compound is described as having moderate stability under standard conditions .[1] It is generally stable under normal, ambient temperatures when stored correctly. However, certain factors can promote its degradation.

Factors Affecting Stability

The primary degradation pathways for Dimethyl 2,2'-thiobisacetate can be inferred from its chemical structure. These include hydrolysis of the ester linkages and oxidation of the sulfur atom.

Hydrolysis

As an ester, Dimethyl 2,2'-thiobisacetate is susceptible to hydrolysis, which would lead to the formation of thiodiglycolic acid and methanol.[1] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. One source indicates that the compound is sensitive to water.[3]

Oxidation

The thioether linkage is prone to oxidation. Exposure to oxygen or other oxidizing agents can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. It is noted to be sensitive to oxygen and should be stored in a sealed container to avoid contact with it.[3]

Temperature and Light

The following diagram illustrates the key factors that can influence the stability of Dimethyl 2,2'-thiobisacetate.

References

In-Depth Technical Guide: Dimethyl 2,2'-thiobisacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2,2'-thiobisacetate, a versatile diester compound. The following sections detail its nomenclature, physicochemical properties, and relevant experimental context.

Nomenclature and Synonyms

Dimethyl 2,2'-thiobisacetate is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below for ease of reference and literature searching.

| Synonym | Source |

| Dimethyl 2,2'-thiodiacetate | Sigma-Aldrich[1] |

| Dimethyl thiodiacetate | CymitQuimica[2] |

| Dimethyl thiodiglycolate | CymitQuimica[2] |

| Acetic acid, 2,2'-thiobis-, dimethyl ester | CymitQuimica, SIELC[2][3] |

| 1,1'-Dimethyl 2,2'-thiobis[acetate] | CymitQuimica[2] |

| Dimethyl 2,2'-sulfanediyldiacetate | CymitQuimica, SIELC[2][3] |

| Methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate | PubChem[4] |

| 2,2'-Thiobis(acetic acid) dimethyl ester | PubChem[4] |

| Methoxycarbonylmethyl sulfide | PubChem[4] |

Physicochemical Properties

The quantitative physicochemical properties of Dimethyl 2,2'-thiobisacetate are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 16002-29-2 | Sigma-Aldrich[1], ChemBK[5] |

| Molecular Formula | C₆H₁₀O₄S | Sigma-Aldrich[1], ChemBK[5] |

| Molecular Weight | 178.21 g/mol | Sigma-Aldrich[1], ChemBK[5] |

| Physical Form | Liquid | Sigma-Aldrich[1], CymitQuimica[2] |

| Color | Colorless to pale yellow | CymitQuimica[2], ChemBK[5] |

| Odor | Pungent, distinct | ChemBK[5], CymitQuimica[2] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | ChemBK[5] |

| Melting Point | 223-225 °C | Moltus Research Laboratories[6] |

| Boiling Point | 130 °C at 15 Torr | ChemBK[5] |

| Flash Point | 95 °C | ChemBK[5] |

| Refractive Index | 1.469 | ChemBK[5] |

| InChI Key | ZQUQLLPRRJVUES-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Solubility | Soluble in organic solvents (alcohols, ethers) | ChemBK[5], CymitQuimica[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Dimethyl 2,2'-thiobisacetate are not extensively documented in readily available literature. However, based on general chemical principles and information from related compounds, the following outlines can be inferred.

Synthesis via Fischer Esterification

A common method for the synthesis of esters is the Fischer esterification of the corresponding carboxylic acid. In this case, thiodiglycolic acid would be reacted with methanol in the presence of an acid catalyst. A patent for the preparation of the parent compound, thiodiglycolic acid, mentions its methylation in refluxing methanol with a catalytic amount of sulfuric acid for analytical purposes, which suggests this as a viable synthetic route.[7]

General Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add thiodiglycolic acid and an excess of methanol (which also serves as the solvent).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While a specific validated method is not available, a reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of Dimethyl 2,2'-thiobisacetate. One source suggests a method using a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[5] For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid.[5]

General HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., Newcrom R1).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).

-

Detection: UV detection at a wavelength where the compound exhibits absorbance. The exact wavelength would need to be determined by UV-Vis spectroscopy.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C, for reproducibility.

-

Injection Volume: Typically 10-20 µL.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, preferably the mobile phase, and filtered through a 0.45 µm filter before injection.

Logical and Experimental Workflows

As specific signaling pathway involvement for Dimethyl 2,2'-thiobisacetate is not documented, a generalized workflow for its chemical synthesis and subsequent purification is presented below. This diagram illustrates the logical sequence of steps from starting materials to the final, purified product.

References

- 1. All You Need To Know About Isothiocyanate [moltuslab.com]

- 2. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,1'-Dimethyl 2,2'-thiobis(acetate) | C6H10O4S | CID 85233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. All you need to know about Aziridine [moltuslab.com]

- 6. Aziridine – An overview and it uses [moltuslab.com]

- 7. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]

The Reactivity Profile of Dimethyl 2,2'-thiobisacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2'-thiobisacetate, also known as dimethyl thiodiglycolate, is a diester molecule featuring a central sulfur atom bridging two acetate moieties. Its unique structure, possessing two ester functionalities and a thioether linkage with adjacent acidic α-hydrogens, imparts a versatile reactivity profile. This makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and as a participant in various carbon-carbon and carbon-sulfur bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of Dimethyl 2,2'-thiobisacetate, detailing key transformations with experimental protocols and quantitative data to support its application in research and development.

Core Reactivity Principles

The reactivity of Dimethyl 2,2'-thiobisacetate is primarily governed by three key features:

-

Acidity of the α-Carbons: The protons on the carbons adjacent to the ester carbonyl groups (α-carbons) are acidic and can be removed by a suitable base to generate a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, capable of participating in a variety of condensation and substitution reactions.

-

Nucleophilicity of the Sulfur Atom: The lone pairs of electrons on the sulfur atom allow it to act as a nucleophile, particularly in reactions with electrophiles.

-

Electrophilicity of the Ester Carbonyls: The carbonyl carbons of the ester groups are electrophilic and susceptible to attack by nucleophiles, leading to hydrolysis, transesterification, or amidation reactions.

These core principles are illustrated in the diverse reactions detailed in the subsequent sections.

Key Reactions and Experimental Protocols

Cyclocondensation Reactions: The Hinsberg Thiophene Synthesis

One of the most well-documented applications of Dimethyl 2,2'-thiobisacetate and its analogs is in the Hinsberg synthesis of thiophenes. In this reaction, the diester undergoes a base-catalyzed condensation with an α-diketone to form a 3,4-disubstituted thiophene-2,5-dicarboxylate.[1]

Reaction Scheme:

Caption: General scheme of the Hinsberg thiophene synthesis.

Experimental Protocol: Synthesis of Dimethyl 3,4-diphenylthiophene-2,5-dicarboxylate [1]

-

Reactants:

-

Diethyl 2,2'-thiobisacetate (as a proxy for dimethyl ester)

-

Benzil

-

Sodium metal

-

Ethanol (absolute)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (3.6 molar equivalents) in absolute ethanol.

-

To the resulting sodium ethoxide solution, add a mixture of diethyl 2,2'-thiobisacetate (1.2 molar equivalents) and benzil (1 molar equivalent) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture at 40°C for 72 hours.

-

After cooling, the reaction mixture is worked up by pouring into water and acidifying to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified dimethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

-